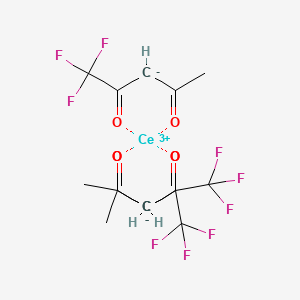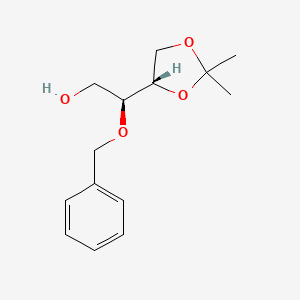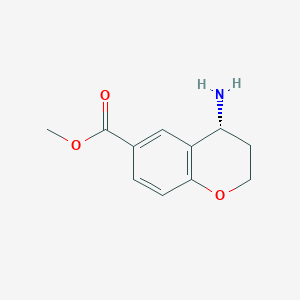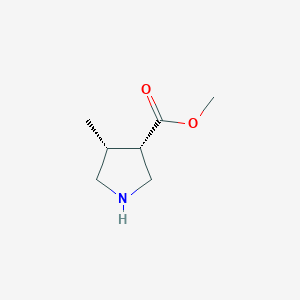
(R)-tert-Butyl(1-(naphthalen-2-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl(1-(naphthalen-2-yl)ethyl)carbamate is a chiral compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl(1-(naphthalen-2-yl)ethyl)carbamate typically involves the reaction of ®-1-(naphthalen-2-yl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
(R)−1−(naphthalen−2−yl)ethanol+tert-butyl chloroformateTEA(R)−tert-Butyl(1-(naphthalen-2-yl)ethyl)carbamate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl(1-(naphthalen-2-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Naphthyl ketones
Reduction: Corresponding amines
Substitution: Various substituted carbamates
Scientific Research Applications
®-tert-Butyl(1-(naphthalen-2-yl)ethyl)carbamate has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis and chiral resolution processes.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ®-tert-Butyl(1-(naphthalen-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted. The naphthyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl carbamate
- 1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl carbamate
Uniqueness
®-tert-Butyl(1-(naphthalen-2-yl)ethyl)carbamate is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes. Additionally, its tert-butyl group provides steric hindrance, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C17H21NO2 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-naphthalen-2-ylethyl]carbamate |
InChI |
InChI=1S/C17H21NO2/c1-12(18-16(19)20-17(2,3)4)14-10-9-13-7-5-6-8-15(13)11-14/h5-12H,1-4H3,(H,18,19)/t12-/m1/s1 |
InChI Key |
AKZXMDLYZOHKPX-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=CC=CC=C2C=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




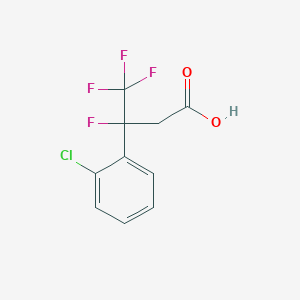
![[(2R,3S,5R)-3-butanoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl butanoate](/img/structure/B15246345.png)
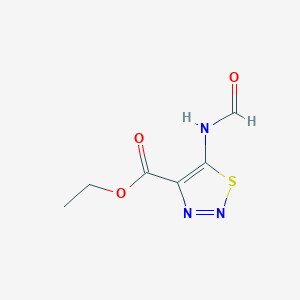
![6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B15246370.png)
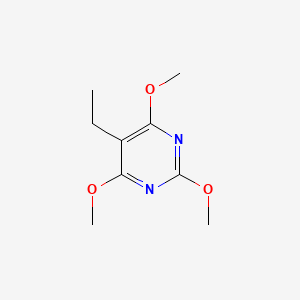
![4-Oxo-7-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B15246375.png)
